1-Butyl-1-methylpyrrolidinium iodide

Description

BenchChem offers high-quality 1-Butyl-1-methylpyrrolidinium iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butyl-1-methylpyrrolidinium iodide including the price, delivery time, and more detailed information at info@benchchem.com.

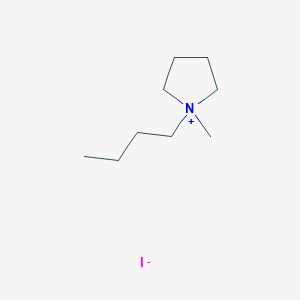

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-butyl-1-methylpyrrolidin-1-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N.HI/c1-3-4-7-10(2)8-5-6-9-10;/h3-9H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEZANEDYKZXSCF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1(CCCC1)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047938 | |

| Record name | 1-Butyl-1-methylpyrrolidinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56511-17-2 | |

| Record name | 1-Butyl-1-methylpyrrolidinium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056511172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butyl-1-methylpyrrolidinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BUTYL-1-METHYLPYRROLIDINIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71Z1987V6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physical properties of 1-Butyl-1-methylpyrrolidinium iodide

An In-Depth Technical Guide on the Physical Properties and Applications of 1-Butyl-1-methylpyrrolidinium Iodide (BMPyrrI)

Executive Summary

1-Butyl-1-methylpyrrolidinium iodide (often abbreviated as BMPyrrI or Pyr14I) is a prominent quaternary ammonium salt and a critical precursor in the synthesis of advanced ionic liquids (ILs). Characterized by its asymmetric cyclic cation and redox-active halide anion, BMPyrrI bridges the gap between fundamental physical chemistry and applied materials science. This whitepaper provides an authoritative analysis of its physicochemical properties, thermodynamic behavior, and its dual-role applications in next-generation electrochemistry (such as Dye-Sensitized Solar Cells) and pharmaceutical development.

Fundamental Physicochemical Profiling

The utility of BMPyrrI is fundamentally dictated by its molecular architecture. The pyrrolidinium cation features a five-membered non-planar ring attached to asymmetric alkyl chains (a methyl and a butyl group). This steric asymmetry disrupts crystal lattice packing, which significantly lowers the lattice energy compared to highly symmetric organic salts.

While many pyrrolidinium salts with complex anions (like TFSI⁻) are room-temperature ionic liquids, the relatively small and highly charge-dense iodide anion results in BMPyrrI existing as a solid at room temperature. However, upon dissolution or melting, it exhibits exceptional transport properties.

Quantitative Data Summary

The following table synthesizes the core physical properties of BMPyrrI, validated across chemical databases and thermodynamic studies [1, 2].

| Property | Value | Analytical Context / Causality |

| Chemical Formula | C₉H₂₀IN | Comprises a pyrrolidinium core with C1 and C4 alkyl substituents. |

| Molecular Weight | 269.17 g/mol | Computed standard mass [1]. |

| Melting Point | 189 °C | High for an IL precursor due to the strong electrostatic interaction between the compact I⁻ anion and the cation [2]. |

| Density (at 25 °C) | 1.453 g/cm³ | Indicates dense molecular packing in the solid state [2]. |

| Physical State | White to yellowish powder | Coloration often shifts to yellow upon trace oxidation of I⁻ to I₂. |

| Solubility | High in H₂O, Alcohols | Highly miscible in polar solvents (e.g., isopropanol, n-butanol) due to strong ion-dipole interactions [3]. |

Thermodynamic and Transport Properties

Understanding the thermodynamic behavior of BMPyrrI in binary mixtures is crucial for its application as a solvent or electrolyte.

Osmotic and Solvation Dynamics

When dissolved in alcohols (such as isopropanol or n-butanol), BMPyrrI exhibits non-ideal thermodynamic behavior. Vapor Pressure Osmometry (VPO) studies indicate that the osmotic coefficient, mean molal activity coefficient, and vapor pressure decrease as the molality of BMPyrrI increases [3].

Mechanistic Insight: The change in vapor pressure of the ionic liquid is smaller in n-butanol compared to isopropanol. This causality stems from the structural effect of the solvent: the longer alkyl chain of n-butanol facilitates enhanced hydrophobic interactions with the butyl chain of the pyrrolidinium cation, altering the critical aggregation concentration and stabilizing the solvation shell [3].

Viscosity and Ionic Conductivity

In electrochemical applications, BMPyrrI is often used to formulate liquid electrolytes. Compared to piperidinium (six-membered ring) or morpholinium (oxygen-containing six-membered ring) analogs, pyrrolidinium-based electrolytes possess the lowest viscosity and the highest diffusion coefficients [4]. The five-membered ring offers greater conformational flexibility, reducing internal fluid friction and facilitating rapid ion mobility.

Core Applications

A. Electrochemistry: Dye-Sensitized Solar Cells (DSSCs)

BMPyrrI is highly prized in the formulation of electrolytes for DSSCs. The iodide anion serves as the essential electron donor in the I⁻/I₃⁻ redox couple, which regenerates the photo-oxidized dye.

-

Performance Metrics: DSSC electrolytes employing BMPyrrI have demonstrated open-circuit voltages of ~0.685 V, short-circuit currents of 14.53 mA/cm², and conversion efficiencies of up to 6.52% under standard illumination[4].

-

Causality: The high efficiency is a direct result of the low viscosity of the pyrrolidinium matrix, which maximizes the diffusion coefficient of the I₃⁻ ions traveling from the counter electrode to the photoanode.

B. Pharmaceutical and Biomedical Development

In drug development, pyrrolidinium-based ILs are utilized as advanced excipients, green solvents for Active Pharmaceutical Ingredient (API) synthesis, and extraction media.

-

Solubility Tuning: BMPyrrI can be used to modify the dielectric environment of aqueous solutions, enhancing the solubility of poorly water-soluble hydrophobic drugs.

-

Phase-Transfer Catalysis: The amphiphilic nature of the BMPyrr⁺ cation allows it to act as a phase-transfer catalyst in the synthesis of complex pharmaceutical intermediates, shuttling reactants between aqueous and organic phases.

Mechanistic Visualizations

To illustrate the logical relationships governing BMPyrrI's physical properties and its application workflows, the following diagrams map out its solvation mechanics and experimental validation pathways.

Mechanistic pathway linking BMPyrrI molecular structure to electrochemical performance.

Self-validating experimental workflow for thermodynamic profiling of BMPyrrI.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in validation steps to prevent experimental artifacts caused by impurities or moisture.

Protocol 1: Preparation and Validation of BMPyrrI Electrolyte for DSSCs

Objective: Formulate a low-viscosity, high-conductivity electrolyte while eliminating moisture-induced degradation of the redox couple.

-

Purification (Self-Validation Step): Commercial BMPyrrI often contains trace iodine or moisture. Dissolve 10 g of BMPyrrI in a minimum volume of hot anhydrous acetonitrile. Slowly add cold ethyl acetate until precipitation begins. Cool to -20 °C overnight. Filter and dry under a high vacuum (10⁻³ mbar) at 60 °C for 48 hours.

-

Moisture Quantification: Perform Karl Fischer (KF) titration. Validation threshold: The water content must be < 500 ppm. Excess water will react with I₃⁻ and degrade DSSC performance.

-

Electrolyte Formulation: In an argon-filled glovebox, dissolve 0.6 M of the purified BMPyrrI, 0.03 M of Iodine (I₂), 0.1 M of guanidinium thiocyanate, and 0.5 M of 4-tert-butylpyridine in a mixture of acetonitrile and valeronitrile (85:15 v/v).

-

Electrochemical Validation: Conduct Cyclic Voltammetry (CV) using a Pt working electrode. Verify the presence of two distinct reversible redox peaks corresponding to the I₃⁻/I⁻ and I₂/I₃⁻ transitions.

Protocol 2: Vapor Pressure Osmometry (VPO) for Thermodynamic Profiling

Objective: Determine the osmotic coefficients of BMPyrrI in alcohol binary mixtures.

-

Solvent Preparation: Degas n-butanol and isopropanol using freeze-pump-thaw cycles. Store over activated 3Å molecular sieves.

-

Instrument Calibration (Self-Validation Step): Calibrate the VPO instrument (e.g., KNAUER K-7000) at 323.15 K using a standard reference solute (e.g., benzil in the respective alcohols). The calibration constant ( Kcal ) must show an R2>0.999 across standard concentrations.

-

Sample Measurement: Prepare BMPyrrI solutions ranging from 0.05 to 1.0 molality. Inject a drop of the solution and a drop of the pure solvent onto the matched thermistors inside the VPO chamber.

-

Data Acquisition: Record the steady-state resistance difference ( ΔR ) caused by the temperature difference resulting from solvent condensation on the solution drop.

-

Calculation: Calculate the osmotic coefficient ( ϕ ) using the relation ΔR=Kcal⋅ν⋅m⋅ϕ , where ν is the number of ions (2 for BMPyrrI) and m is the molality [3].

References

-

PubChem. "1-Butyl-1-methylpyrrolidinium iodide | C9H20IN | CID 11076461." National Center for Biotechnology Information. Available at:[Link]

-

Journal of Chemical & Engineering Data. "Thermodynamic Behavior of Binary Mixtures of 1-Butyl-1-methylpyrrolidinium Iodide and Alcohols." ACS Publications. Available at:[Link]

-

MDPI / ResearchGate. "Ionic Liquids Roles and Perspectives in Electrolyte for Dye-Sensitized Solar Cells." Available at:[Link]

1-Butyl-1-methylpyrrolidinium Iodide (BMPyrrI): A Comprehensive Technical Guide on Structure, Synthesis, and Advanced Applications

Executive Summary

1-Butyl-1-methylpyrrolidinium iodide (BMPyrrI) is a structurally asymmetric, room-temperature ionic liquid (RTIL) that has become a cornerstone material in advanced electrochemistry and pharmaceutical formulation. Comprising a bulky organic cation and a highly polarizable halide anion, BMPyrrI exhibits exceptional ionic conductivity, a wide electrochemical window, and tunable solvating properties. This whitepaper provides an authoritative, in-depth analysis of its physicochemical profile, a self-validating synthesis protocol, and its mechanistic roles in next-generation photovoltaics, energy storage, and biologic drug delivery.

Chemical Structure and Physicochemical Profiling

The molecular architecture of BMPyrrI is defined by its asymmetric pyrrolidinium cation—a five-membered nitrogen-containing heterocyclic ring quaternized with both a methyl and a butyl group. This engineered asymmetry is crucial; it sterically hinders efficient crystal lattice packing, thereby suppressing the melting point and maintaining the compound in a highly fluid or easily solvated state at room temperature 1[1]. The iodide anion ( I− ) acts as a potent redox mediator and nucleophile, making it indispensable for charge-transfer applications 2[2].

Table 1: Physicochemical and Thermodynamic Properties of BMPyrrI

| Property | Value | Reference |

| IUPAC Name | 1-butyl-1-methylpyrrolidin-1-ium iodide | 1[1] |

| CAS Number | 56511-17-2 | 2[2] |

| Molecular Formula | C9H20IN | 3[3] |

| Molecular Weight | 269.17 g/mol | 1[1] |

| Physical State (25°C) | Solid / Powder | [[2]](2] |

| Storage Class | 11 (Combustible Solids) | 2[2] |

| SMILES String | [I-].CCCC[N+]1(C)CCCC1 | [[3]](3] |

Mechanistic Synthesis and Purification Protocol

The synthesis of BMPyrrI relies on a highly controlled bimolecular nucleophilic substitution ( SN2 ) pathway. The causality behind each procedural choice is rooted in thermodynamics and impurity mitigation to ensure electrochemical-grade purity.

Step-by-Step Methodology

-

Reagent Preparation : Dissolve 1.0 equivalent of N-methylpyrrolidine in a dry, aprotic solvent (e.g., acetonitrile or ethyl acetate) under a strict nitrogen atmosphere. Causality: Aprotic solvents enhance the nucleophilicity of the amine by avoiding hydrogen bonding, while the inert atmosphere prevents the oxidative degradation of the iodide source into iodine ( I2 ), which would contaminate the product.

-

Electrophile Addition : Cool the reaction vessel to 0°C using an ice bath. Add 1.05 equivalents of 1-iodobutane dropwise over 30 minutes. Causality: The quaternization reaction is highly exothermic. Dropwise addition at low temperatures prevents thermal runaway and suppresses unwanted elimination side-reactions (e.g., Hofmann elimination).

-

Quaternization (Reflux) : Gradually warm the mixture to room temperature, then heat to 60°C for 24–48 hours. Causality: Extended moderate heating ensures >99% conversion without thermally degrading the newly formed ionic liquid.

-

Precipitation and Filtration : Cool the mixture to 0°C to induce complete precipitation of the BMPyrrI salt. Filter the crude white/yellowish product under a vacuum.

-

Recrystallization : Dissolve the crude solid in a minimum volume of hot ethanol, then add cold ethyl acetate until turbidity appears. Allow to crystallize overnight. Causality: This differential solubility step selectively removes unreacted precursors and colored trace impurities.

-

High-Vacuum Drying : Dry the purified crystals under high vacuum ( 10−3 mbar) at 60°C for 72 hours. Causality: Ionic liquids are notoriously hygroscopic. Trace water severely narrows the electrochemical stability window and alters the viscosity profile.

Self-Validating System Check : To ensure the protocol is self-validating, researchers must perform 1H NMR spectroscopy post-drying to confirm the absence of the N-methylpyrrolidine precursor (typically appearing at ~2.3 ppm for the N−CH3 group) and utilize Karl Fischer titration to verify water content is strictly below 100 ppm before downstream application.

Figure 1: Step-by-step synthesis workflow of BMPyrrI highlighting causality for high-purity yield.

Advanced Applications and Functional Mechanisms

Photovoltaics: Dye-Sensitized and Perovskite Solar Cells

The I−/I3− redox couple is the lifeblood of Dye-Sensitized Solar Cells (DSSCs). BMPyrrI serves as an optimal iodide source. The pyrrolidinium cation (Pyr14) possesses low viscosity and a high diffusion coefficient, allowing DSSCs to achieve up to 6.52% conversion efficiency under 100 mW/cm2 illumination [[4]]() 5[4][5]. In emerging perovskite solar cells, the bulky pyrrolidinium cation mitigates moisture ingress through its hydrophobic butyl chain and passivates grain boundary defects, thereby suppressing non-radiative recombination and significantly extending device longevity.

Figure 2: Redox mediation cycle of BMPyrrI in Dye-Sensitized Solar Cells (DSSCs).

Energy Storage: Membraneless Aqueous Batteries

In grid-scale energy storage, BMPyrrI acts as a critical complexing agent in membraneless Zn–I2 aqueous batteries. It promotes the formation of phase-separated polyiodides ( I5− ) upon charging. This chemical complexation minimizes the self-discharge of the battery and actively suppresses detrimental zinc dendrite growth, enabling the system to maintain high Coulombic efficiency over extended cycles [[6]](6].

Pharmaceutical Biologics and Drug Delivery

Subcutaneous delivery of high-concentration proteins (e.g., monoclonal antibodies) is traditionally hindered by exponential viscosity increases. Ionic liquids like BMPyrrI are incorporated into liquid protein formulations to function as viscosity-reducing excipients 7[7]. The amphiphilic cation transiently disrupts electrostatic and hydrophobic protein-protein networks without denaturing the active biologic, facilitating rapid and painless injectability.

References

-

1Title : 1-Butyl-1-methylpyrrolidinium iodide | C9H20IN | CID 11076461 - PubChem | Source : nih.gov | URL : 1

-

3Title : 1-BUTYL-1-METHYLPYRROLIDINIUM IODIDE - Inxight Drugs | Source : ncats.io | URL : 3

-

2Title : 1-Butyl-1-methylpyrrolidinium iodide 56511-17-2 - MilliporeSigma | Source : sigmaaldrich.com | URL : 2

-

4Title : Synthesis and Characterization of Protic Ionic liquids Containing Cyclic Amine Cations and Tetrafluoroborate Anion | Source : researchgate.net | URL : 4

-

[[5]]() Title : Ionic Liquids Roles and Perspectives in Electrolyte for Dye-Sensitized Solar Cells | Source : researchgate.net | URL : 5

-

6Title : The Journal of Physical Chemistry Letters Vol. 16 No. 31 | Source : acs.org | URL : 6

-

7Title : US10821183B2 - Liquid protein formulations containing 4-(3-butyl-1-imidazolio)-1-butane sulfonate (BIM) | Source : google.com | URL : 7

Sources

- 1. 1-Butyl-1-methylpyrrolidinium iodide | C9H20IN | CID 11076461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Butyl-1-methylpyrrolidinium iodide 56511-17-2 [sigmaaldrich.com]

- 3. 1-BUTYL-1-METHYLPYRROLIDINIUM IODIDE [drugs.ncats.io]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. US10821183B2 - Liquid protein formulations containing 4-(3-butyl-1-imidazolio)-1-butane sulfonate (BIM) - Google Patents [patents.google.com]

Synthesis Route for 1-Butyl-1-methylpyrrolidinium Iodide (BMPyrrI): A Technical Whitepaper

Executive Summary

1-Butyl-1-methylpyrrolidinium iodide (BMPyrrI, also denoted as Pyr14I) is a foundational ionic liquid (IL) precursor and electrolyte component. It is highly valued in advanced electrochemical systems, including dye-sensitized solar cells (DSSCs), solid-state batteries, and template-free electrodeposition of nanowires, owing to its wide electrochemical window, high diffusion coefficient, and low viscosity[1],[2].

This whitepaper details a highly optimized, self-validating synthesis route for BMPyrrI. By leveraging the Menschutkin reaction (quaternization of a tertiary amine), this protocol maximizes yield and purity while minimizing hazardous byproducts. The guide provides researchers with the mechanistic causality behind each experimental choice, ensuring reproducibility and scalability for pharmaceutical and battery-grade applications.

Mechanistic Causality & Reaction Design

The synthesis of BMPyrrI relies on an SN2 nucleophilic substitution. 1-Methylpyrrolidine acts as the nucleophile, attacking the electrophilic carbon of 1-iodobutane to form the quaternary ammonium cation, with iodide acting as both the leaving group and the resulting counter-anion.

Causality in Experimental Design:

-

Leaving Group Selection: 1-Iodobutane is selected over 1-bromobutane or 1-chlorobutane because iodide is a superior leaving group, significantly accelerating the SN2 kinetics. Furthermore, it directly yields the target iodide salt, bypassing the need for subsequent anion-exchange metathesis[3].

-

Solvent Dynamics (Toluene/Ethyl Acetate): The reaction is conducted in a non-polar to moderately polar solvent (e.g., anhydrous toluene). The starting materials are highly soluble in toluene, but the resulting ionic liquid (BMPyrrI) is completely insoluble. This phase separation drives the reaction equilibrium forward (Le Chatelier's principle) and acts as a built-in purification mechanism[3].

-

Thermal Control: The reaction is strictly maintained at room temperature to 40 °C. Elevated temperatures risk triggering the Hofmann elimination pathway, which would degrade the product into alkenes and tertiary amines, compromising the purity of the electrolyte.

Quantitative Reaction Parameters

The following table summarizes the critical parameters and the rationale behind their selection to ensure an optimal yield (>90%).

| Parameter | Value / Condition | Mechanistic Rationale |

| Molar Ratio | 1.0 : 1.2 (Amine : Halide) | A 20% molar excess of 1-iodobutane ensures complete consumption of the amine, preventing unreacted volatile amines from contaminating the final IL[3]. |

| Solvent | Anhydrous Toluene (or EtOAc) | Induces immediate precipitation of the synthesized IL, shifting equilibrium and simplifying downstream isolation[3]. |

| Temperature | 20 °C – 40 °C | Provides sufficient activation energy for the SN2 reaction while strictly avoiding thermal degradation or Hofmann elimination. |

| Reaction Time | 48 Hours | Compensates for the steric hindrance of the pyrrolidine ring, ensuring maximum conversion[3]. |

| Moisture Limit | < 30 ppm | Essential for electrochemical applications; water acts as a parasitic reactant in battery systems, degrading performance[2]. |

Experimental Workflow: A Self-Validating Protocol

The following methodology is designed as a self-validating system. At each critical juncture, physical observables confirm the success of the preceding step, allowing the researcher to abort or correct the process before investing further time.

Figure 1: Step-by-step synthesis and purification workflow for BMPyrrI.

Step-by-Step Methodology

Step 1: Preparation and Quaternization

-

In a dry, nitrogen-purged round-bottom flask, dissolve 1-methylpyrrolidine (1.0 eq) in anhydrous toluene (approx. 2 mL per mmol of amine).

-

Add 1-iodobutane (1.2 eq) dropwise over 30 minutes using an addition funnel to control the mild exotherm.

-

Seal the flask and stir vigorously at room temperature for 48 hours[3].

-

Self-Validation Checkpoint: The initially clear solution will spontaneously form a dense, insoluble lower phase (or precipitate). If the solution remains completely clear after 12 hours, the reaction has stalled due to moisture contamination or degraded reagents.

Step 2: Isolation and Washing

-

Halt stirring and allow the biphasic mixture to settle. Decant the upper toluene layer, which contains the unreacted 1-iodobutane.

-

Wash the crude ionic liquid three times with anhydrous diethyl ether or ethyl acetate, vigorously agitating and then decanting the solvent each time[3].

-

Self-Validation Checkpoint: The wash solvent should transition from slightly yellow to completely colorless. A persistent yellow tint indicates residual iodine or unreacted alkyl halide.

Step 3: Decolorization

-

To remove trace colored impurities (often polyiodides), dissolve the washed crude product in a minimum volume of ultra-pure water.

-

Add activated carbon (approx. 5% w/w relative to the theoretical yield) and stir at room temperature for 24 hours[3].

-

Filter the suspension through a pad of Celite to remove the carbon.

-

Self-Validation Checkpoint: The resulting aqueous filtrate must be optically clear and entirely colorless.

Step 4: Drying and Storage

-

Remove the water under reduced pressure using a rotary evaporator.

-

Transfer the slightly viscous white solid to a Schlenk line and dry under high vacuum ( <10−2 mbar) at 80 °C for 48 hours.

-

Transfer immediately to a nitrogen-filled glovebox for storage[2].

Analytical Validation & Quality Control

To qualify the synthesized BMPyrrI for sensitive applications like Te nanowire electrodeposition[2] or solid-state batteries, a rigorous analytical validation pathway must be followed.

Figure 2: Quality control and analytical validation pathway for battery-grade BMPyrrI.

Validation Protocols:

-

Nuclear Magnetic Resonance (NMR): Conduct 1H and 13C NMR in D2O or CDCl3 . The absence of peaks corresponding to the unreacted N -methyl group of the starting pyrrolidine confirms complete conversion.

-

Karl Fischer (KF) Titration: Measure the water content coulometrically. Battery-grade electrolytes require strict anhydrous conditions. The sample must register <30 ppm of water[2]. If the value exceeds this, the vacuum drying step (Step 4) must be repeated.

-

Ion Chromatography (IC): Verify the anion purity. The presence of cross-contaminating halides (e.g., chlorides or bromides) must be <0.5% , as they can severely alter the electrochemical stability window of the resulting electrolyte.

References

- Source: MDPI (Molecules)

- Title: Synthesis of Pyrrolidinium-Based Poly(ionic liquid) Electrolytes with Poly(ethylene glycol)

- Source: PMC (The Journal of Physical Chemistry C)

Sources

electrochemical window of 1-Butyl-1-methylpyrrolidinium iodide

An In-depth Technical Guide to the Electrochemical Window of 1-Butyl-1-methylpyrrolidinium Iodide

In the dynamic landscape of electrochemical energy storage and conversion, ionic liquids (ILs) have emerged as a pivotal class of materials, offering a unique combination of negligible vapor pressure, high thermal stability, and intrinsic ionic conductivity.[1] Among the vast library of available ILs, those based on the 1-butyl-1-methylpyrrolidinium ([BMPyr]⁺) cation are prized for their robust cathodic stability.[2] However, the electrochemical behavior of an ionic liquid is a delicate interplay between its constituent cation and anion. This guide provides a comprehensive technical exploration of the electrochemical window of 1-Butyl-1-methylpyrrolidinium Iodide ([BMPyr][I]), a compound that perfectly illustrates how the choice of anion—in this case, iodide (I⁻)—profoundly dictates the operational limits of the electrolyte.

This document is structured to provide not just procedural steps, but a deep-seated understanding of the underlying electrochemical principles and the rationale behind the experimental design. For the seasoned researcher, this guide will serve as a detailed reference, while for those newer to the field, it will offer a foundational understanding of how to approach the characterization of halide-containing ionic liquids.

The Concept of the Electrochemical Window: A Primer

The electrochemical window (ECW) of an electrolyte is the potential range within which the electrolyte remains electrochemically inert, neither undergoing oxidation nor reduction.[3] This window is fundamentally defined by the electrochemical stability of its constituent ions. The cathodic (negative) limit is typically determined by the reduction of the cation, while the anodic (positive) limit is set by the oxidation of the anion. A wide electrochemical window is a critical attribute for electrolytes in high-voltage applications such as lithium-ion batteries and supercapacitors.[1]

The Protagonists: [BMPyr]⁺ and I⁻

The Cation: 1-Butyl-1-methylpyrrolidinium ([BMPyr]⁺)

The [BMPyr]⁺ cation is an aliphatic, five-membered ring ammonium salt. Its saturated structure, lacking easily oxidizable or reducible functional groups, imparts significant electrochemical stability. The reduction of the [BMPyr]⁺ cation occurs at a highly negative potential, making it a suitable component for electrolytes in devices with low-potential anodes.

The Anion: Iodide (I⁻)

In stark contrast to the stability of the [BMPyr]⁺ cation, the iodide anion is readily oxidized. Its electrochemical behavior is complex and involves multiple, sequential electron transfer steps.[3][4] This inherent ease of oxidation is the primary factor that constricts the electrochemical window of any iodide-based ionic liquid.

Experimental Determination of the Electrochemical Window

The most common and reliable technique for determining the electrochemical window of an ionic liquid is cyclic voltammetry (CV).[3] This method involves sweeping the potential of a working electrode in the ionic liquid and measuring the resulting current. The potential limits are typically defined as the points where the current density reaches a specific threshold, indicating the onset of electrolyte decomposition.[5]

Causality in Experimental Design: A Self-Validating Protocol

The following protocol is designed to yield reproducible and accurate measurements of the electrochemical window of [BMPyr][I]. The rationale behind each step is crucial for understanding the system and ensuring the integrity of the data.

Experimental Protocol: Cyclic Voltammetry of [BMPyr][I]

-

Purity and Preparation of [BMPyr][I]:

-

Synthesis: [BMPyr][I] can be synthesized via a nucleophilic substitution reaction between 1-methylpyrrolidine and 1-iodobutane. Due to the potential for UV-catalyzed decomposition of iodide, it is advisable to conduct the reaction with minimal exposure to light.[6]

-

Purification and Drying: The synthesized [BMPyr][I] must be rigorously purified and dried under high vacuum at an elevated temperature (e.g., 80 °C) for an extended period (e.g., >48 hours).[7] Water is a significant impurity that can drastically narrow the measured electrochemical window.[7] The water content should be verified to be below 10 ppm using Karl Fischer titration.[7]

-

-

Electrochemical Cell and Electrode Setup:

-

Three-Electrode Configuration: A standard three-electrode setup is employed.

-

Working Electrode (WE): A glassy carbon or platinum macrodisk electrode is recommended. These materials are relatively inert within the expected potential window of [BMPyr][I].

-

Counter Electrode (CE): A platinum wire or coil with a surface area significantly larger than the WE is used to ensure that the current is not limited by the CE kinetics.

-

Reference Electrode (RE): This is a critical choice in ionic liquid electrochemistry.

-

Quasi-Reference Electrode (QRE): For preliminary scans, a simple silver or platinum wire can be used as a QRE. However, the potential of a QRE can drift, making it unsuitable for quantitative measurements.

-

Internal Referencing with Ferrocene: For accurate and reproducible potential measurements, the ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used as an internal standard.[5][8] After an initial scan to determine the approximate window, a small amount of ferrocene is added to the IL. The potentials are then reported relative to the measured formal potential of the Fc/Fc⁺ couple.

-

-

-

-

Controlled Atmosphere:

-

Cyclic Voltammetry Parameters:

-

Potential Range: The potential should be swept from the open-circuit potential (OCP) towards the cathodic limit, then reversed towards the anodic limit, and finally returned to the OCP.

-

Scan Rate (ν): A slow scan rate, typically between 10 and 100 mV/s, is used to ensure that the measurement is not dominated by capacitive currents and to allow for the observation of diffusion-controlled processes.[5]

-

Current Density Cut-off: The electrochemical window is defined by the potentials at which the current density reaches a predetermined threshold, for example, ±0.1 mA/cm².[5]

-

Visualizing the Workflow

Caption: Workflow for Determining the Electrochemical Window of [BMPyr][I]

Results and Discussion: A Tale of Two Ions

The electrochemical window of [BMPyr][I] is a classic example of how the "weakest link" dictates the overall stability. The robust [BMPyr]⁺ cation provides excellent cathodic stability, while the easily oxidizable I⁻ anion severely curtails the anodic limit.

Cathodic Limit: The Stability of [BMPyr]⁺

The reduction of the 1-butyl-1-methylpyrrolidinium cation defines the cathodic limit. In ionic liquids with stable anions like bis(trifluoromethylsulfonyl)imide ([TFSI]⁻), the cathodic limit of [BMPyr]⁺ is observed at approximately -3.0 V vs. Fc/Fc⁺.[9] It is expected that the cathodic limit of [BMPyr][I] will be in a similar range, as the anion typically has a less pronounced effect on the reduction potential of the cation.

Anodic Limit: The Complex Oxidation of Iodide

The anodic limit is dictated by the oxidation of the iodide anion. This is not a simple, single-electron transfer process. Instead, it proceeds through a series of steps, which are observable in the cyclic voltammogram:[1][3][4]

-

First Oxidation (I⁻ to I₃⁻): The first oxidation event is the conversion of iodide to triiodide. This process occurs at a relatively low positive potential.

3I⁻ ⇌ I₃⁻ + 2e⁻

-

Second Oxidation (I₃⁻ to I₂): At a more positive potential, the triiodide is further oxidized to iodine.

2I₃⁻ ⇌ 3I₂ + 2e⁻

The first of these oxidation waves determines the anodic stability limit of the ionic liquid. Based on studies of iodide oxidation in various ionic liquids, this potential is typically in the range of +0.2 V to +0.4 V vs. Fc/Fc⁺.[10]

Quantitative Data and Comparison

The dramatic influence of the iodide anion on the electrochemical window becomes evident when comparing [BMPyr][I] with its [TFSI]⁻ analogue, 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([BMPyr][TFSI]).

| Ionic Liquid | Cation | Anion | Cathodic Limit (vs. Fc/Fc⁺) | Anodic Limit (vs. Fc/Fc⁺) | Electrochemical Window (V) |

| [BMPyr][I] | [BMPyr]⁺ | I⁻ | ~ -3.0 V (estimated) | ~ +0.3 V (estimated) | ~ 3.3 V |

| [BMPyr][TFSI] | [BMPyr]⁺ | [TFSI]⁻ | ~ -3.0 V[9] | ~ +2.4 V[9] | 5.3 - 6.1 V[11][12] |

Note: The values for [BMPyr][I] are estimated based on the known electrochemical behavior of its constituent ions in similar ionic liquid systems. The values for [BMPyr][TFSI] are from experimental data.[9][11][12]

Visualizing the Electrochemical Processes

Caption: Electrochemical limits of [BMPyr][I]

Implications for Applications

The narrow electrochemical window of approximately 3.3 V for [BMPyr][I] significantly restricts its application in high-voltage energy storage devices. While the cation possesses the requisite stability, the low oxidation potential of the iodide anion makes it unsuitable for use in, for example, high-voltage lithium-ion batteries or supercapacitors where electrolytes with windows > 4 V are typically required.

However, the specific redox activity of the iodide/triiodide couple is precisely what makes iodide-based ionic liquids highly valuable in other applications, most notably as redox mediators in dye-sensitized solar cells (DSSCs).[4] In these devices, the I⁻/I₃⁻ couple efficiently regenerates the photo-oxidized dye, a critical step in the photovoltaic energy conversion cycle.

Conclusion

This in-depth guide has illuminated the electrochemical landscape of 1-Butyl-1-methylpyrrolidinium Iodide. The key takeaway is the profound and limiting effect of the iodide anion on the overall electrochemical stability of the ionic liquid. While the [BMPyr]⁺ cation offers a robust cathodic limit, the facile oxidation of iodide at a low positive potential results in a narrow electrochemical window.

The provided experimental protocol, grounded in the causality of each step, offers a reliable framework for the characterization of [BMPyr][I] and other halide-containing ionic liquids. The comparative data underscores the critical importance of anion selection in the design of task-specific ionic liquids. For researchers and developers in the field, a thorough understanding of the electrochemical interplay between the constituent ions is paramount to unlocking the full potential of these remarkable materials.

References

-

Solvionic. 1-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide product page. [Link]

- Galiński, M., Lewandowski, A., & Stępniak, I. (2006). Ionic liquids as electrolytes. Electrochimica Acta, 51(26), 5567-5580.

-

Martin, C., et al. (2016). Physical–Chemical Characterization of Binary Mixtures of 1-Butyl-1-methylpyrrolidinium Bis{(trifluoromethyl)sulfonyl}imide and Aliphatic Nitrile Solvents as Potential Electrolytes for Electrochemical Energy Storage Applications. Journal of Chemical & Engineering Data, 62(1), 256-267. [Link]

-

RoCo Global. 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide product page. [Link]

-

Bentley, C. L., et al. (2016). Electrochemistry of Iodide, Iodine, and Iodine Monochloride in Chloride Containing Nonhaloaluminate Ionic Liquids. Analytical Chemistry, 88(3), 1915-1921. [Link]

- Armand, M., Endres, F., MacFarlane, D. R., Ohno, H., & Scrosati, B. (2009). Ionic-liquid materials for the electrochemical challenges of the future.

-

CleanEnergyWIKI. Ionic Liquid Synthesis. (2019). [Link]

- Singh, P. K., & Kumar, A. (2024). Ionic liquid (1‐butyl‐1‐methylpyrrolidinium trifluoromethanesulfonate) doped polyethylene polymer electrolyte for energy.

- Bentley, C. L., et al. (2015). Voltammetric Determination of the Iodide/Iodine Formal Potential and Triiodide Stability Constant in Conventional and Ionic Liquid Media. The Journal of Physical Chemistry C, 119(40), 22392-22403.

-

Gómez, E., et al. (2011). Electrochemical reduction of O2 in 1-butyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide ionic liquid containing Zn2+ cations: deposition of non-polar oriented ZnO nanocrystalline films. Physical Chemistry Chemical Physics, 13(34), 15575-15582. [Link]

-

Vancso, J., & Vancso, G. J. (2021). Ionic Liquids in Electrochemistry. Encyclopedia.pub. [Link]

-

Bond, A. M., et al. (2013). Unexpected Complexity in the Electro-Oxidation of Iodide on Gold in the Ionic Liquid 1-Ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide. Analytical Chemistry, 85(21), 10443-10450. [Link]

- Engemann, T., Ispas, A., & Bund, A. (2023). Electrochemical reduction of tantalum and titanium halides in 1-butyl-1-methylpyrrolidinium bis (trifluoromethyl-sulfonyl)imide and 1-butyl-1-methylpyrrolidinium trifluoromethanesulfonate ionic liquids.

- Leiva, D., et al. (2019). Comparison of the electrochemical behavior of some Rare Earth Elements in butyl methylpyrrolidinium dicyanamide ionic liquid. International Journal of Electrochemical Science, 14, 10430-10442.

Sources

- 1. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electrochemical reduction of O2 in 1-butyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide ionic liquid containing Zn2+ cations: deposition of non-polar oriented ZnO nanocrystalline films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Electrochemistry of Iodide, Iodine, and Iodine Monochloride in Chloride Containing Nonhaloaluminate Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Ionic Liquid Synthesis - CleanEnergyWIKI [cleanenergywiki.org]

- 7. electrochemsci.org [electrochemsci.org]

- 8. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-丁基-1-甲基吡咯烷双(三氟甲磺酰)亚胺 ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 10. researchmgt.monash.edu [researchmgt.monash.edu]

- 11. 1-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide [solvionic.com]

- 12. roco.global [roco.global]

The Physicochemical Dynamics of 1-Butyl-1-methylpyrrolidinium Iodide (Pyr14I): Viscosity, Conductivity, and Electrolyte Formulation

Executive Summary

1-Butyl-1-methylpyrrolidinium iodide (commonly abbreviated as Pyr14I or [BmPr][I]) is a cyclic ammonium-based ionic liquid precursor and highly efficient electrolyte additive. While it exists as a crystalline solid at standard room temperature (Tm = 189 °C)[1], its true physicochemical value is unlocked when it is solvated or blended into binary/ternary electrolyte systems. In these fluid states, Pyr14I disrupts solvent packing to impart exceptional ionic conductivity and remarkably low viscosity, making it a cornerstone material in Dye-Sensitized Solar Cells (DSSCs)[2] and non-aqueous Lithium-Oxygen (Li-O₂) batteries[3].

This technical guide dissects the molecular causality behind Pyr14I's transport properties, provides standardized experimental workflows for its characterization, and synthesizes its critical performance metrics for drug development and energy storage researchers.

Molecular Causality: The Pyrrolidinium Advantage

The transport properties of an electrolyte are governed by the fundamental micro-friction between its constituent ions and the surrounding solvent. To understand why Pyr14I is favored over its 6-membered piperidinium (Pip14) or morpholinium (Mor14) counterparts, we must look at molecular geometry[4].

-

Conformational Flexibility & Free Volume: The 5-membered pyrrolidinium ring adopts a highly flexible "envelope" conformation. When dissolved, this rapid conformational interconversion prevents tight molecular packing, effectively increasing the free volume of the solution. This structural flexibility drastically reduces the micro-viscosity of the electrolyte[4].

-

Steric Hindrance & Dissociation: The asymmetric aliphatic butyl chain provides critical steric hindrance that prevents tight ion-pairing with the iodide anion, facilitating near-complete ionic dissociation[5].

-

Absence of Dipole Drag: Unlike the morpholinium ring, which contains an oxygen atom that introduces dipole-dipole interactions, the pure hydrocarbon nature of the pyrrolidinium ring eliminates these drag forces. Consequently, Pyr14I-based electrolytes achieve the highest diffusion coefficients among cyclic ionic liquids[4].

According to the Stokes-Einstein relationship ( σ∝1/η ), ionic mobility is inversely proportional to dynamic viscosity ( η ). Because Pyr14I formulations minimize viscosity, they inherently maximize ionic conductivity ( σ ).

Solvation mechanism of Pyr14I transitioning from a solid lattice to a highly conductive electrolyte.

Thermophysical Properties: Viscosity and Conductivity Profiles

When integrated into DSSC applications, electrolytes utilizing Pyr14I demonstrate superior transport properties, yielding power conversion efficiencies up to 6.52%—significantly outperforming piperidinium (5.55%) and morpholinium (6.19%) analogs[4]. Furthermore, thermodynamic studies of Pyr14I in binary mixtures with alcohols (e.g., isopropanol, n-butanol) using vapor pressure osmometry (VPO) reveal deviations from the Debye-Hückel limiting law. This indicates complex pseudophase separation and critical aggregation behaviors that directly influence bulk viscosity[6].

Quantitative Data Summary

| Property / Metric | Value | Reference |

| Chemical Formula | C₉H₂₀IN | [1] |

| Molecular Weight | 269.17 g/mol | [1] |

| State at 25 °C | Solid (Crystalline Powder) | [1] |

| Melting Point | 189 °C | [7] |

| Density (25 °C) | 1.453 g/cm³ | [1] |

| DSSC Conversion Efficiency | 6.52% (Highest among cyclic ILs) | [2] |

| Key Kinetic Advantage | Lowest viscosity, highest diffusion coefficient | [4] |

Experimental Workflows for Physicochemical Characterization

To ensure rigorous scientific integrity and reproducibility, the following protocols represent self-validating systems for measuring the viscosity and conductivity of Pyr14I-based electrolytes.

Protocol 1: Rheological and Viscometric Profiling of Pyr14I Blends

Causality Check: Trace water acts as a severe confounder in ionic liquids, artificially lowering viscosity by disrupting hydrogen bonding networks. Moisture quantification is a mandatory prerequisite.

-

Sample Preparation: Weigh Pyr14I (purity >98%) and the target solvent (e.g., propylene carbonate or isopropanol) inside an argon-filled glovebox (H₂O < 1 ppm, O₂ < 1 ppm).

-

Moisture Quantification: Perform Coulometric Karl Fischer titration. The sample must register a water content of < 0.5% mass fraction before proceeding.

-

Viscometer Loading: Transfer the anhydrous sample to a rotational rheometer equipped with a cone-and-plate geometry (e.g., 60 mm diameter, 1° cone angle) featuring a Peltier temperature control system.

-

Thermal Sweeping: Measure the dynamic viscosity ( η ) across a temperature gradient of 293.15 K to 353.15 K at 5 K intervals. Allow exactly 10 minutes of thermal equilibration per step to prevent thermal lag.

-

Data Modeling: Fit the temperature-dependent viscosity data to the Vogel-Tammann-Fulcher (VTF) equation rather than the Arrhenius equation. The VTF model ( η=η0exp[B/(T−T0)] ) accurately accounts for the free volume and polymer/solvent segmental motion that governs ion transport in these systems[4].

Protocol 2: Electrochemical Impedance Spectroscopy (EIS) for Ionic Conductivity

-

Cell Assembly: Assemble a symmetric CR2032 coin cell or a dip-cell utilizing platinum blocking electrodes. Inject the Pyr14I electrolyte solution under inert atmospheric conditions.

-

Thermal Equilibration: Place the sealed cell in a thermostatic chamber. Equilibrate at the target temperature (e.g., 25 °C) for a minimum of 30 minutes.

-

EIS Measurement: Apply an AC perturbation of 10 mV (rms) across a frequency range of 1 MHz down to 0.1 Hz using a high-precision potentiostat/galvanostat.

-

Nyquist Plot Analysis: Extract the bulk resistance ( Rb ) from the high-frequency intercept on the real axis ( Z′ ) of the generated Nyquist plot.

-

Conductivity Calculation: Calculate the intrinsic ionic conductivity ( σ ) using the cell constant formula: σ=d/(Rb⋅A) , where d is the distance between electrodes and A is the active electrode area.

Step-by-step experimental workflow for measuring viscosity and ionic conductivity of Pyr14I systems.

Applications in Advanced Energy Systems

Beyond standard physicochemical studies, Pyr14I is actively utilized in next-generation electrochemical architectures:

-

Dye-Sensitized Solar Cells (DSSCs): Pyr14I serves as a critical component of the I⁻/I₃⁻ redox couple. Its high diffusion coefficient ensures rapid charge transport, minimizing electron recombination at the photoanode interface[2].

-

Lithium-Oxygen (Li-O₂) Batteries: Pyr14I is employed as a conductive additive to improve electrolyte accepting and donating properties. It demonstrates exceptional stability against superoxide radical (O₂•⁻) intermediaries, which typically degrade standard organic solvents[3].

Sources

Theoretical and Computational Profiling of 1-Butyl-1-methylpyrrolidinium Iodide ([BMPyrr][I]): A Technical Guide for Advanced Solvent and Biomedical Applications

Executive Summary

1-Butyl-1-methylpyrrolidinium iodide (commonly abbreviated as [BMPyrr][I], [BmPr][I], or Pyr14I) is a highly tunable, alicyclic room-temperature ionic liquid (IL). While historically dominant in the development of electrolytes for dye-sensitized solar cells (DSSCs) and lithium-ion batteries, its unique solvation dynamics and low toxicity profile have increasingly positioned it as a disruptive solvent in pharmaceutical sciences and drug delivery.

This whitepaper provides an in-depth technical analysis of [BMPyrr][I], bridging quantum mechanical profiling (Density Functional Theory) with macroscopic thermodynamic behavior (Molecular Dynamics and Vapor Pressure Osmometry). By understanding the causality behind its molecular interactions, researchers can rationally design binary solvent mixtures for active pharmaceutical ingredient (API) stabilization and advanced electrochemical biosensors.

The Molecular Logic of [BMPyrr][I]

The physicochemical properties of [BMPyrr][I]—namely its low melting point, high thermal stability, and tunable viscosity—are dictated by the asymmetric nature of its cation and the nucleophilicity of the iodide anion.

Theoretical calculations reveal that the length of the butyl group in the pyrrolidinium cation perfectly balances Coulombic interactions (which drive rigid crystallization) and hydrophobic interactions (which promote liquidity)[1]. The flexibility of this alkyl chain is the causal factor behind the liquid state of [BMPyrr][I] at room temperature. Understanding these weak anion-cation interactions at the nanoscopic level is critical for predicting how the IL will behave when introduced to complex biological or chemical environments.

Quantum Mechanical Profiling: Density Functional Theory (DFT)

To predict the electrostatic potential surfaces (EPS) and preferential solvation sites of [BMPyrr][I], Density Functional Theory (DFT) is employed. DFT provides a self-validating mathematical framework to calculate the rotational activation energies and binding energies of the ion pair.

Causality in DFT Selection

Why focus on the rotational barrier of the butyl chain? DFT calculations demonstrate that the rotational activation energy of the butyl group ranges between 10–40 kJ/mol, whereas the pyrrolidinium ring itself possesses a much lower barrier (<6 kJ/mol)[1]. This structural flexibility prevents tight crystal packing. Furthermore, analyzing the charge transfer between the [BMPyrr]+ cation and [I]- anion via Natural Bond Orbital (NBO) analysis explains the high ionic conductivity observed in bulk applications[2].

Protocol 1: Quantum Mechanical Evaluation of Ion-Pair Interactions

This step-by-step methodology outlines the standard computational protocol for evaluating [BMPyrr][I] isolated ion pairs.

-

Initial Coordinate Generation: Construct the 3D geometries of the isolated [BMPyrr]+ cation and [I]- anion using a molecular builder. Position the iodide anion at various spatial coordinates around the pyrrolidinium ring to sample multiple interaction sites.

-

Level of Theory Selection: Select a hybrid functional (e.g., B3LYP or M06-2X) paired with an appropriate basis set (e.g., 6-311+G(d,p) for C, H, N, and a pseudopotential like LANL2DZ for the heavy Iodine atom) to account for dispersion forces[1].

-

Geometry Optimization: Execute an unconstrained energy minimization to locate the global minimum of the ion pair.

-

Vibrational Frequency Analysis: Perform harmonic vibrational frequency calculations on the optimized geometry. Validation Check: The absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface (PES).

-

Electronic Property Extraction: Calculate the interaction energy ( Eint ) by subtracting the energies of the isolated ions from the complex, applying the Basis Set Superposition Error (BSSE) correction via the counterpoise method.

Fig 1. Quantum mechanical workflow for [BMPyrr][I] geometry optimization and property calculation.

Macroscopic Behavior Prediction: Molecular Dynamics (MD)

While DFT provides static, gas-phase insights, Molecular Dynamics (MD) simulations bridge the gap to bulk liquid behavior. For pharmaceutical applications, [BMPyrr][I] is rarely used pure; it is formulated as a binary mixture with water or alcohols to enhance API solubility.

Causality in Solvation Thermodynamics

When [BMPyrr][I] is mixed with solvents like isopropanol or n-butanol, it exhibits noticeable deviation from the Debye–Hückel limiting law[3]. MD simulations reveal the causality: the structural effect of the solvent directly alters the hydrogen-bonding network. For instance, the excess Gibbs free energy of [BMPyrr][I] in isopropanol is higher than in n-butanol because the steric hindrance of the branched isopropanol disrupts the [BMPyrr]+ - [I]- interaction more aggressively[3].

Protocol 2: MD Simulation of Solvation Thermodynamics

To computationally validate experimental osmotic coefficients, the following MD protocol is utilized:

-

Force Field Parameterization: Assign OPLS-AA or AMBER force field parameters to the[BMPyrr]+ cation. Derive partial atomic charges from the prior DFT ESP calculations (Protocol 1).

-

System Construction: Generate a simulation box containing a statistically significant number of [BMPyrr][I] ion pairs solvated in the target solvent (e.g., TIP3P water or alcohol models) at varying molalities.

-

Energy Minimization: Run a steepest descent algorithm to eliminate steric clashes and high-energy overlaps created during system packing.

-

Equilibration Phase:

-

NVT Ensemble: Heat the system to the target temperature (e.g., 298.15 K) using a Berendsen thermostat for 1 ns.

-

NPT Ensemble: Equilibrate the system pressure to 1 atm using a Parrinello-Rahman barostat for 5 ns to achieve stable density.

-

-

Production Run: Execute a 50–100 ns production run, saving trajectory coordinates every 2 ps.

-

Trajectory Analysis: Calculate the Radial Distribution Function (RDF) to map cation-anion and ion-solvent coordination shells, and Mean Squared Displacement (MSD) to derive diffusion coefficients.

Fig 2. Molecular dynamics simulation pipeline for evaluating bulk solvation behavior of[BMPyrr][I].

Quantitative Data and Experimental Validation

To ensure the trustworthiness of theoretical models, computational outputs must be validated against empirical data. Vapor Pressure Osmometry (VPO) is the gold standard for measuring the osmotic coefficients of IL-solvent mixtures. Experimental VPO data confirms that the osmotic coefficient, mean molal activity coefficient, and vapor pressure of [BMPyrr][I] mixtures decrease with increasing molality[3].

Table 1: Theoretical and Experimental Physicochemical Parameters of [BMPyrr][I]

| Parameter | Derivation Method | Value / Observation | Scientific Significance |

| Butyl Chain Rotational Barrier | DFT (B3LYP/6-311+G) | 10 – 40 kJ/mol | Confirms structural flexibility, dictating low viscosity and melting point[1]. |

| Ring Inversion Barrier | DFT (B3LYP/6-311+G) | < 6 kJ/mol | High conformational plasticity of the pyrrolidinium core[1]. |

| Osmotic Coefficient ( ϕ ) | VPO / Pitzer Model | Decreases with molality | Indicates non-ideal thermodynamic behavior and pseudophase separation in binary mixtures[4],[3]. |

| Excess Gibbs Free Energy | VPO / Thermodynamics | Isopropanol > n-Butanol | Demonstrates that steric hindrance in branched solvents disrupts ion pairing[3]. |

| Cell Efficiency (DSSC) | Experimental Photovoltaics | Up to 6.52% | High diffusion coefficient of [BMPyrr][I] enables rapid dye regeneration[5]. |

Implications for Drug Development and Advanced Materials

The theoretical insights gathered from DFT and MD simulations of [BMPyrr][I] have profound implications across multiple disciplines:

-

Pharmaceutical Formulation: The ability to predict the critical aggregation concentration of [BMPyrr][I] in aqueous and alcoholic solutions allows formulation scientists to design highly specific microemulsions. Because the pyrrolidinium cation is highly flexible and less toxic than rigid aromatic imidazolium cations, it serves as a superior solubilizing agent for hydrophobic APIs, enhancing bioavailability in topical and transdermal patches.

-

Electrochemical Biosensors & Energy Devices: In Dye-Sensitized Solar Cells (DSSCs), the electrolyte requires a solvent with high thermal stability and a low viscosity redox couple. [BMPyrr][I] has demonstrated superior cell efficiency (6.52%) compared to other cyclic ILs due to its optimal diffusion coefficient[5]. The theoretical models provided herein allow engineers to rationally design binary IL mixtures that maximize ionic conductivity while preventing thermal degradation.

References

-

Thermodynamic Behavior of Binary Mixtures of 1-Butyl-1-methylpyrrolidinium Iodide and Alcohols Source: Journal of Chemical & Engineering Data - ACS Publications URL:[Link]

-

Thermodynamic studies of ionic interactions in aqueous solutions of N-butyl-pyridinium bromide at 298.15 K (Includes data on Osmotic properties of binary mixtures of 1-butyl-1-methylpyrrolidinium iodide and water) Source: ResearchGate / Journal of Molecular Liquids URL:[Link]

-

Ionic Liquids Roles and Perspectives in Electrolyte for Dye-Sensitized Solar Cells Source: MDPI Sustainability URL:[Link]

-

Comprehensive Conformational and Rotational Analyses of the Butyl Group in Cyclic Cations: DFT Calculations for Imidazolium, Pyridinium, Pyrrolidinium, and Piperidinium Source: The Journal of Physical Chemistry A - ACS Publications URL:[Link]

-

A density functional theory insight towards the rational design of ionic liquids for SO2 capture Source: Physical Chemistry Chemical Physics - RSC Publishing URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A density functional theory insight towards the rational design of ionic liquids for SO 2 capture - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP00076A [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Preparation and Validation of 1-Butyl-1-methylpyrrolidinium Iodide (BMPyrrI) Electrolytes for High-Efficiency DSSCs

Introduction & Mechanistic Insights

In the optimization of Dye-Sensitized Solar Cells (DSSCs), the electrolyte acts as the critical lifeblood of the device, mediating dye regeneration and charge transport. While traditional organic solvents offer high efficiencies, their volatility severely limits long-term device stability[1]. To bridge the gap between performance and durability, room-temperature ionic liquids (RTILs) are employed either as pure solvents or as high-concentration additives[1].

As a Senior Application Scientist, I frequently observe that the choice of the RTIL cation dictates the mass transport limits of the cell. Imidazolium-based liquids, while common, possess an acidic C2 proton that can lead to parasitic side reactions and long-term degradation. Cyclic ammonium-based ionic liquids—specifically 1-butyl-1-methylpyrrolidinium iodide (BMPyrrI , also known as Pyr14I )—resolve this issue. The asymmetric 5-membered pyrrolidinium ring disrupts crystal lattice formation, remaining liquid at room temperature while offering superior electrochemical stability.

Crucially, compared to 6-membered piperidinium (Pip14) or oxygen-containing morpholinium (Mor14) analogues, BMPyrrI exhibits the lowest dynamic viscosity[2]. This low viscosity directly translates to a higher diffusion coefficient for the triiodide/iodide ( I3−/I− ) redox couple, minimizing mass-transport resistance at the counter electrode and yielding superior short-circuit currents ( Jsc ) and overall Power Conversion Efficiencies (PCE)[2].

Fig 1: DSSC operational mechanism and electron transfer pathway.

Quantitative Performance Analysis

The structural causality of the ionic liquid directly impacts the macroscopic photovoltaic parameters. Table 1 summarizes the performance of various cyclic ammonium-based electrolytes under standard AM 1.5G ( 100 mW/cm2 ) illumination[2].

Table 1: Photovoltaic Parameters of Cyclic Ammonium-Based IL Electrolytes

| Ionic Liquid Cation | Voc (V) | Jsc (mA/cm²) | PCE (%) | Viscosity Profile |

| Pyr14 (BMPyrrI) | 0.685 | 14.53 | 6.52 | Lowest |

| Mor14 | N/A | N/A | 6.19 | High |

| Pip14 | N/A | N/A | 5.55 | Medium |

Data demonstrates that the 5-membered Pyr14 structure achieves the highest PCE (6.52%) due to optimized mass transport kinetics[2].

Materials and Reagents

To ensure a self-validating and reproducible system, strict adherence to reagent purity is required. Impurities, particularly water, will rapidly degrade the excited dye state and shift the TiO2 conduction band.

| Reagent | Function | Purity Requirement |

| Acetonitrile (ACN) | Primary low-viscosity solvent | ≥99.9% , anhydrous |

| Valeronitrile (VN) | Co-solvent (reduces volatility) | ≥99.5% , anhydrous |

| 1-Butyl-1-methylpyrrolidinium iodide (BMPyrrI) | Iodide source & ionic liquid | ≥99.0% , dried under vacuum |

| Iodine ( I2 ) | Redox couple generator ( I3− ) | ≥99.99% , resublimed |

| 4-tert-butylpyridine (4-TBP) | Voc enhancer (shifts TiO2 band) | ≥98.0% |

| Guanidinium thiocyanate (GuSCN) | Jsc enhancer (passivates traps) | ≥99.0% |

Experimental Protocol: Electrolyte Formulation

This protocol details the preparation of a high-efficiency binary solvent electrolyte utilizing BMPyrrI.

Step 1: Binary Solvent Preparation

-

Inside an Argon-filled glovebox ( H2O<1 ppm , O2<1 ppm ), measure 8.5 mL of anhydrous Acetonitrile and 1.5 mL of Valeronitrile.

-

Mix thoroughly in a clean, dry glass vial. Causality: ACN provides the high dielectric constant and low viscosity required for ion mobility, while the 15% VN fraction significantly suppresses the vapor pressure of the mixture, preventing device dry-out during thermal stress[1].

Step 2: Redox Couple Integration

-

Add 1.615 g (0.6 M) of BMPyrrI to the binary solvent. Stir magnetically at 300 RPM until complete dissolution is achieved (approx. 10 minutes).

-

Add 0.076 g (0.03 M) of resublimed I2 . Causality: The 20:1 molar ratio of I− to I2 is deliberately chosen. It ensures a sufficient concentration of I3− for rapid dye regeneration while preventing excessive optical absorption by the dark-colored I3− ions, which would otherwise compete with the dye for incoming photons.

Step 3: Additive Incorporation

-

Add 0.676 g (0.5 M) of 4-TBP to the solution.

-

Add 0.118 g (0.1 M) of GuSCN. Causality: 4-TBP adsorbs onto the TiO2 surface, shifting its conduction band edge negatively and suppressing the dark current (recombination of injected electrons with I3− ), thereby boosting Voc . Concurrently, GuSCN passivates surface trap states and prevents dye aggregation, enhancing hole injection and boosting Jsc [1].

Step 4: Processing and Storage

-

Stir the complete formulation in the dark for 2 hours at room temperature to ensure complete complexation.

-

Filter the electrolyte through a 0.2 μm PTFE syringe filter into an amber glass vial.

-

Degas the solution by bubbling Argon through it for 15 minutes. Causality: I2 is highly light-sensitive; dark processing prevents premature degradation. Filtration removes undissolved particulates that could bridge the 25 μm gap between the photoanode and counter electrode, causing a short circuit. Degassing purges dissolved oxygen, a known electron scavenger.

Fig 2: Step-by-step workflow for the formulation of BMPyrrI-based DSSC electrolytes.

Quality Control & Validation Workflows

To ensure the protocol acts as a self-validating system, the electrolyte must be tested prior to device fabrication. Do not proceed to cell assembly without verifying the redox kinetics.

Validation 1: Cyclic Voltammetry (CV)

-

Setup: Use a three-electrode system with a Pt disk working electrode, a Pt wire counter electrode, and an Ag/Ag+ reference electrode.

-

Procedure: Scan from -0.4 V to 1.2 V at a scan rate of 50 mV/s.

-

Acceptance Criteria: You must observe two distinct reversible redox pairs. The lower potential pair corresponds to the 3I−⇌I3−+2e− reaction, and the higher potential pair corresponds to 2I3−⇌3I2+2e− . A peak-to-peak separation ( ΔEp ) close to 59 mV indicates highly reversible kinetics driven by the BMPyrrI.

Validation 2: Electrochemical Impedance Spectroscopy (EIS)

-

Setup: Inject the electrolyte into a symmetric dummy cell consisting of two identical Pt-coated FTO glasses separated by a 25 μm Surlyn spacer.

-

Procedure: Apply a 0 V DC bias with a 10 mV AC amplitude over a frequency range of 100 kHz to 0.1 Hz in the dark.

-

Acceptance Criteria: The Nyquist plot should display two semicircles. Extract the Warburg diffusion resistance ( ZW ) from the low-frequency region. A low ZW confirms that the low viscosity of the BMPyrrI is successfully facilitating rapid I3− diffusion, validating the batch for high Jsc applications[2].

Sources

Application Notes & Protocols: The Role of 1-Butyl-1-methylpyrrolidinium Iodide in Electrochemical Deposition

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

Ionic liquids (ILs) have emerged as highly versatile and environmentally benign alternatives to traditional aqueous and organic electrolytes for electrochemical applications.[1][2] Their unique properties, including low vapor pressure, high thermal stability, and wide electrochemical windows, make them ideal for the electrodeposition of materials that are otherwise difficult or impossible to plate from conventional solutions.[1][3][4] Among the vast library of available ILs, those based on the 1-Butyl-1-methylpyrrolidinium ([BMP]⁺) cation are particularly noteworthy for their stability.[5][6] This guide focuses on 1-Butyl-1-methylpyrrolidinium iodide ([BMP]I), exploring its fundamental properties and its nuanced application in the field of electrochemical deposition. We will delve into the causal mechanisms by which this specific IL influences deposition processes and provide detailed, field-proven protocols for its use.

Foundational Principles: Understanding Ionic Liquids in Electrodeposition

Electrochemical deposition is a process governed by the transport of ions to an electrode surface, followed by charge transfer to form a solid deposit.[1] The electrolyte is the heart of this process. Traditional aqueous electrolytes are limited by the electrochemical window of water (~1.23 V), preventing the deposition of reactive metals like aluminum, tantalum, or silicon.[3][4] Volatile organic solvents can overcome this but introduce significant flammability and toxicity concerns.[1]

Ionic liquids, which are salts with melting points below 100°C, offer a compelling solution.[1] They consist entirely of ions, providing high ionic conductivity, and their bespoke nature allows for the tuning of properties by selecting specific cation-anion pairs.[3][5][7] The [BMP]⁺ cation, for instance, is part of a family of pyrrolidinium-based ILs known for excellent thermal and electrochemical stability.[5][8]

Physicochemical Profile of 1-Butyl-1-methylpyrrolidinium Iodide ([BMP]I)

Understanding the intrinsic properties of [BMP]I is crucial for designing and troubleshooting any electrochemical deposition experiment. Unlike many common pyrrolidinium-based ILs which are liquid at room temperature, [BMP]I is a solid, a critical factor for its application.

| Property | Value | Source |

| IUPAC Name | 1-butyl-1-methylpyrrolidin-1-ium iodide | [9] |

| Molecular Formula | C₉H₂₀IN | [9][10] |

| Molecular Weight | 269.17 g/mol | [9][10] |

| Appearance | Powder | [10] |

| Melting Point | 189 °C | [11] |

| Density | 1.453 g/cm³ (at 25 °C) | [11] |

| CAS Number | 56511-17-2 | [10] |

The high melting point of [BMP]I dictates that it must be used either at elevated temperatures as a molten salt or, more commonly, as an additive or component in a solvent mixture (e.g., with other ILs or organic solvents).[12]

The Mechanistic Role of [BMP]I in the Deposition Process

The influence of [BMP]I in an electrochemical bath is a tale of its two constituent ions: the [BMP]⁺ cation and the I⁻ anion. Each plays a distinct but synergistic role at the electrode-electrolyte interface.

The [BMP]⁺ Cation: A Surface Architect

The relatively bulky [BMP]⁺ cation is a key component of the electrical double layer that forms on the cathode surface. Its adsorption onto the electrode can influence the deposition process in several ways:

-

Steric Hindrance: By occupying space at the interface, it can influence the nucleation and growth mechanism of the depositing metal, often leading to finer grain structures.[3]

-

Mass Transport: The viscosity of the electrolyte, influenced by the IL's cation, affects the diffusion of metal ions to the electrode, thereby impacting the limiting current density and deposition rate.[4]

The Iodide (I⁻) Anion: A Chemical Modulator

The iodide anion is not merely a charge carrier; it is an active chemical participant:

-

Complexation: Iodide can form complexes with dissolved metal precursors. This complexation changes the metal ion's solvation shell and reduction potential, which can be leveraged to control the deposition voltage and kinetics.

-

Surface Adsorption: Like the cation, iodide can adsorb onto the substrate. This can act as a leveling agent, promoting smoother deposits by inhibiting preferential growth at high-energy sites.

-

Electrochemical Window Limitation: A critical consideration is the oxidation of iodide (2I⁻ → I₂ + 2e⁻) at the anode. This reaction limits the anodic potential that can be applied, a factor that must be accounted for in cell design and operation.

The interplay between these ionic roles allows [BMP]I to be a powerful tool for modifying the morphology, adhesion, and properties of electrodeposited films.[3][11]

Experimental Workflow & Protocols

The following sections provide a detailed, self-validating protocol for utilizing a [BMP]I-containing electrolyte for metal deposition. The causality behind each step is explained to provide a framework for adaptation and troubleshooting.

Diagram of the Experimental Workflow

Caption: Standard workflow for electrochemical deposition using an ionic liquid-based electrolyte.

Protocol 1: General Procedure for Metal Deposition

This protocol provides a robust baseline for the electrodeposition of a target metal (e.g., Cu, Ni, Sn, Ag) using [BMP]I as an additive in another IL, such as 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([BMP][TFSA]), which is liquid at room temperature.

Core Principle: The success of electrodeposition from ILs hinges on the rigorous exclusion of water and oxygen. All preparations and experiments must be conducted in an inert atmosphere (e.g., an argon-filled glovebox).[4][13]

Materials & Equipment:

-

1-Butyl-1-methylpyrrolidinium iodide ([BMP]I), >98% purity

-

Host Ionic Liquid (e.g., [BMP][TFSA]), electrochemical grade

-

Metal Precursor Salt (e.g., NiCl₂, Cu(TFSA)₂, SnCl₂), anhydrous

-

Working Electrode (e.g., Gold, Glassy Carbon, Copper)

-

Counter Electrode (e.g., Platinum coil, Graphite rod)

-

Reference Electrode (e.g., Ag/Ag⁺, or a Pt quasi-reference electrode)[4]

-

Potentiostat/Galvanostat

-

Glovebox with <1 ppm H₂O and O₂

-

Vacuum oven, magnetic stirrer, electrochemical cell

Methodology:

-

Pre-treatment (Causality: Remove Impurities):

-

Dry the [BMP]I, host IL, and metal precursor salt under vacuum at an appropriate temperature (e.g., 80-100°C) for at least 24 hours. Water is a common impurity that drastically narrows the usable electrochemical window of the electrolyte.[4]

-

Prepare the working electrode by polishing to a mirror finish (if applicable), followed by sonication in acetone and isopropanol to remove organic residues and polishing debris.

-

-

Electrolyte Formulation (Causality: Create the Deposition Medium):

-

Inside the glovebox, prepare the electrolyte. For example: 0.1 M of the metal precursor salt and 0.05 M [BMP]I dissolved in the host IL ([BMP][TFSA]).

-

Stir the mixture gently at a slightly elevated temperature (e.g., 60°C) until the salts are completely dissolved. The iodide from [BMP]I may aid in the dissolution of certain metal salts through complexation.

-

-

Electrochemical Analysis (Causality: Identify Deposition Potential):

-

Assemble the three-electrode cell with the formulated electrolyte.

-

Perform Cyclic Voltammetry (CV) to probe the electrochemical behavior of the metal ion.[14][15]

-

Scan from the open-circuit potential towards a negative potential until the reduction peak for the target metal is observed, then reverse the scan. The potential at which the current begins to increase negatively corresponds to the onset of deposition. This step is critical for identifying the optimal potential for potentiostatic deposition and for understanding the reduction mechanism (e.g., one-step vs. multi-step reduction).[16]

-

-

Electrochemical Deposition (Causality: Grow the Film):

-

Potentiostatic (Constant Potential) Mode: Apply a constant potential, chosen from the CV data (typically on the rising edge of the reduction wave), for a set duration. This method is ideal for controlling morphology.[15]

-

Galvanostatic (Constant Current) Mode: Apply a constant current density (e.g., -1 mA/cm²). This method is often used in industrial applications for controlling the thickness and deposition rate.[3]

-

The choice between modes depends on the desired outcome. Potentiostatic control offers better selectivity and morphological control, while galvanostatic control is simpler for achieving a target thickness.[3]

-

-

Post-Deposition Treatment (Causality: Isolate and Analyze the Deposit):

-

Carefully remove the working electrode from the cell.

-

Rinse it thoroughly with a solvent that is miscible with the IL but does not react with the deposit (e.g., acetonitrile) to remove residual electrolyte.

-

Dry the electrode under a stream of argon or nitrogen.

-

The deposit is now ready for characterization using techniques like Scanning Electron Microscopy (SEM) for morphology, Energy-Dispersive X-ray Spectroscopy (EDX) for elemental composition, and X-ray Diffraction (XRD) for crystal structure.[13][17]

-

Concluding Remarks for the Field Scientist

1-Butyl-1-methylpyrrolidinium iodide is a specialized but valuable tool in the electrochemical deposition toolkit. While its solid state at room temperature precludes its use as a standalone solvent under ambient conditions, its true potential is realized when used as a functional additive. The [BMP]⁺ cation and, more significantly, the chemically active I⁻ anion, provide powerful levers to control the deposition process at a fundamental level. By influencing metal ion complexation and modifying the electrode surface, [BMP]I can be used to refine grain size, improve deposit morphology, and alter the kinetics of deposition. The protocols and principles outlined in this guide provide a scientifically grounded framework for researchers to harness the unique capabilities of [BMP]I, paving the way for the development of advanced materials with tailored properties.

References

- Progress on Electrodeposition of Metals and Alloys Using Ionic Liquids as Electrolytes. (2022). MDPI.

- Building an electrochemical series of metals in pyrrolidinium-based ionic liquids. (n.d.). Royal Society of Chemistry.

- Electrodeposition in Ionic Liquids. (2014). The Electrochemical Society Interface.

- Pyrrolidinium and Imidazolium-Based Ionic Liquids as Electrolytes for Na0.67Ni0.33Mn0.

- 1-Butyl-1-methylpyrrolidinium iodide | C9H20IN. (n.d.). PubChem.

- Synthesis of Pyrrolidinium-Based Poly(ionic liquid) Electrolytes with Poly(ethylene glycol) Side Chains. (2012).

- Electrodeposition

- Electrochemical reduction of tantalum and titanium halides in 1-butyl-1-methylpyrrolidinium bis (trifluoromethyl-sulfonyl)imide. (2023). SpringerLink.

- Metal anodes meet ionic liquids: An interfacial perspective. (2024). AIP Publishing.

- On the Electrodeposition of Niobium from 1-Butyl-1-Methylpyrrolidinium Bis(trifluoromethylsulfonyl)imide at Conductive Diamond Substrates. (2013).

- Physicochemical properties and toxicities of hydrophobic piperidinium and pyrrolidinium ionic liquids. (n.d.).

- Ionic Liquids and DES in the Electrodesign of Nanostructures for Energy, Catalysis, and Environmental Applic